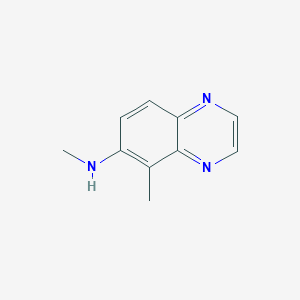
6-Quinoxalinamine, N,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Quinoxalinamine, N,5-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic amine that contains a quinoxaline ring and a dimethyl amine group. The unique chemical structure of 6-Quinoxalinamine, N,5-dimethyl- makes it an interesting compound to study for its biological and pharmacological activities.
作用機序
The mechanism of action of 6-Quinoxalinamine, N,5-dimethyl- is not fully understood. However, it is believed that its biological and pharmacological activities are due to its ability to bind to specific targets in cells. For example, it has been shown to bind to DNA and inhibit the activity of certain enzymes that are involved in DNA replication and repair.
生化学的および生理学的効果
Studies have shown that 6-Quinoxalinamine, N,5-dimethyl- has a range of biochemical and physiological effects. It has been shown to have antioxidant properties, and it can scavenge free radicals and protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, and it can reduce inflammation in cells and tissues. In addition, it has been shown to have anticancer properties, and it can inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the advantages of using 6-Quinoxalinamine, N,5-dimethyl- in lab experiments is its high selectivity and sensitivity for metal ions. This makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the laboratory.
将来の方向性
There are several future directions for research on 6-Quinoxalinamine, N,5-dimethyl-. One area of research is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another area of research is the development of new drugs based on the structure of this compound for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
合成法
The synthesis of 6-Quinoxalinamine, N,5-dimethyl- involves the reaction of 5,6-diaminoquinoxaline with formaldehyde and dimethylamine. The reaction is carried out in the presence of a catalyst such as acetic acid, and the resulting product is purified by recrystallization. The synthesis of this compound has been reported in the literature, and it is a well-established method.
科学的研究の応用
6-Quinoxalinamine, N,5-dimethyl- has been extensively studied for its potential applications in various fields of science. One of the major areas of research has been its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to metal ions such as copper, zinc, and mercury, and its fluorescence properties change upon binding. This makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples.
特性
CAS番号 |
161696-98-6 |
|---|---|
製品名 |
6-Quinoxalinamine, N,5-dimethyl- |
分子式 |
C10H11N3 |
分子量 |
173.21 g/mol |
IUPAC名 |
N,5-dimethylquinoxalin-6-amine |
InChI |
InChI=1S/C10H11N3/c1-7-8(11-2)3-4-9-10(7)13-6-5-12-9/h3-6,11H,1-2H3 |
InChIキー |
NXRPHEZQLSUGTO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=NC=CN=C12)NC |
正規SMILES |
CC1=C(C=CC2=NC=CN=C12)NC |
その他のCAS番号 |
161696-98-6 |
同義語 |
6-Quinoxalinamine, N,5-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



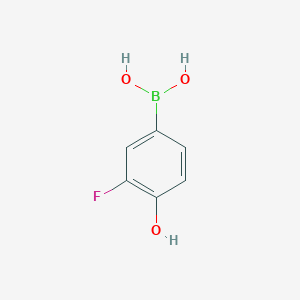
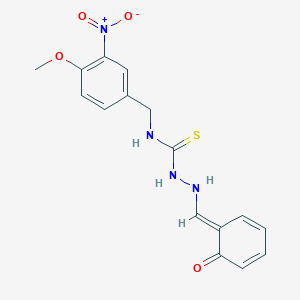
![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)
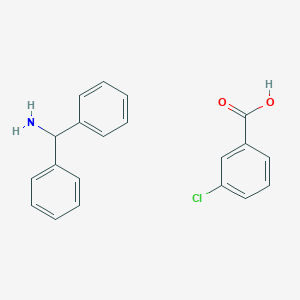
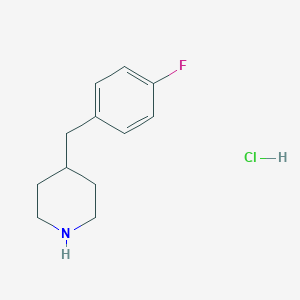
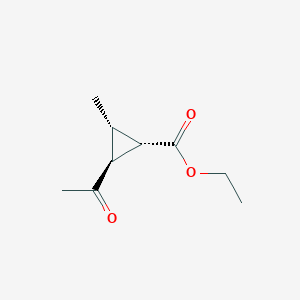


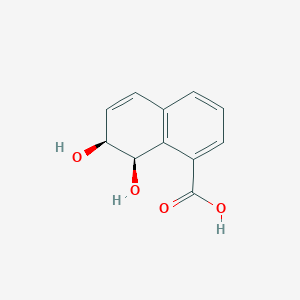


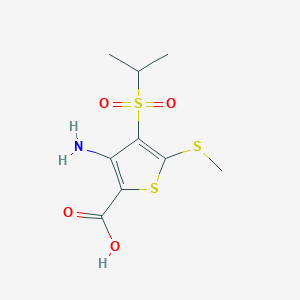
![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)
